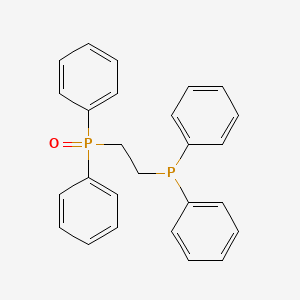

1,2-Bis(diphenylphosphino)ethane monooxide

Übersicht

Beschreibung

1,2-Bis(diphenylphosphino)ethane monooxide is an organophosphorus compound with the molecular formula C26H24OP2 and a molecular weight of 414.42 g/mol . This compound is a highly regarded ligand in the field of organometallic chemistry, known for its ability to form stable complexes with transition metals . It is commonly used in catalytic reactions, including cross-coupling, hydrogenation, and C-H activation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Bis(diphenylphosphino)ethane monooxide can be synthesized through the selective mono-oxidation of 1,2-Bis(diphenylphosphino)ethane. One common method involves the treatment of 1,2-Bis(diphenylphosphino)ethane with hydrogen peroxide, which produces the monooxide and dioxide forms . Another method involves benzylation followed by hydrolysis :

(C6H5)2PCH2CH2P(C6H5)2+C6H5CH2Br→(C6H5)2PCH2CH2P(C6H5)2(CH2C6H5)]Br

(C6H5)2PCH2CH2P(C6H5)2(CH2C6H5)]Br+NaOH→(C6H5)2PCH2CH2P(O)(C6H5)2+C6H5CH3+NaBr

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(diphenylphosphino)ethane monooxide undergoes various types of reactions, including:

Oxidation: The compound can be further oxidized to form the dioxide derivative.

Reduction: Reduction reactions can revert the monooxide back to the parent phosphine.

Substitution: The compound can participate in substitution reactions, particularly in the formation of metal complexes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Substitution: Benzyl bromide (C6H5CH2Br) and sodium hydroxide (NaOH) are used in substitution reactions.

Major Products

Oxidation: 1,2-Bis(diphenylphosphino)ethane dioxide.

Reduction: 1,2-Bis(diphenylphosphino)ethane.

Substitution: Various metal complexes, depending on the metal used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHO

- CAS Number : 984-43-0

- Molecular Weight : 414.42 g/mol

- Appearance : White powder

- Melting Point : 195-199 °C

The presence of the monooxide functional group enhances the reactivity and coordination properties of dppeO compared to its parent compound, 1,2-bis(diphenylphosphino)ethane (dppe), which lacks the oxygen atom.

Applications in Coordination Chemistry

-

Catalysis :

- dppeO is widely used as a ligand in transition metal catalysis due to its ability to stabilize metal centers and facilitate various catalytic reactions. It forms stable complexes with metals such as palladium, platinum, and nickel, which are critical for processes like cross-coupling reactions and hydrogenation.

- Case Study : In a study examining the catalytic activity of dppeO with palladium complexes, it was found that these complexes exhibited high activity in Suzuki-Miyaura coupling reactions, demonstrating the effectiveness of dppeO as a ligand in promoting catalytic efficiency .

-

Synthesis of Metal Complexes :

- The compound is instrumental in synthesizing mononuclear and binuclear metal complexes. For instance, reaction with mercury(II) halides yields P,O-coordinated polymers and monomeric complexes, showcasing its versatility in forming different coordination geometries.

- Data Table : Synthesis Outcomes with Mercury(II) Halides

| Molar Ratio | Product Type | Empirical Formula | Geometry |

|---|---|---|---|

| 1:1 | Polymer | [HgX(dppeO)] | Tetrahedral |

| 1:2 | Monomeric Complex | HgX(dppeO) | Distorted Tetrahedral |

- Coordination Polymers :

Applications in Organic Synthesis

-

Phosphinylation Reactions :

- Recent research has demonstrated that dppeO can facilitate regioselective phosphinylation of terminal alkynes under mild conditions. This method allows for the synthesis of phosphinylated products that are valuable intermediates in organic synthesis .

- Case Study : A study reported a phosphinylation reaction using dppeO that achieved yields of up to 45% when irradiated with UV light, indicating its potential for developing metal-free synthetic methodologies .

- Role as a Ligand in Organic Transformations :

Applications in Materials Science

- Electronic/Opto-Electronic Applications :

- Functional Coatings :

Wirkmechanismus

1,2-Bis(diphenylphosphino)ethane monooxide exerts its effects by coordinating with the metal center in transition metal complexes. This coordination enhances the stability and reactivity of the resulting complex, thereby amplifying its catalytic efficacy . The compound’s stabilizing influence is attributed to its ability to form strong bonds with metal centers, which in turn facilitates various catalytic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Bis(diphenylphosphino)ethane: The parent compound, which lacks the oxygen atom.

1,2-Bis(diphenylphosphino)ethane dioxide: The fully oxidized form of the compound.

Triphenylphosphine oxide: Another phosphine oxide with similar properties.

Uniqueness

1,2-Bis(diphenylphosphino)ethane monooxide is unique due to its selective mono-oxidation, which provides a balance between the parent phosphine and the fully oxidized dioxide. This selective oxidation allows for specific applications in asymmetric catalysis and the formation of stable metal complexes .

Biologische Aktivität

1,2-Bis(diphenylphosphino)ethane monooxide (DPPEO) is a phosphine oxide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This compound is known for its ability to form stable complexes with various transition metals, which can enhance its biological efficacy. This article reviews the biological activity of DPPEO, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

DPPEO is characterized by a bidentate ligand structure that allows it to coordinate with metal centers effectively. The presence of the monooxide functional group adds distinct chemical properties that may influence its reactivity and biological interactions.

The biological activity of DPPEO is primarily attributed to its ability to interact with cellular components and modulate various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : DPPEO can inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular metabolism and proliferation.

- DNA Interaction : Studies have shown that DPPEO can bind to DNA, causing structural changes that may result in DNA damage or disruption of replication processes .

- Cell Cycle Arrest : DPPEO has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through the regulation of pro-apoptotic and anti-apoptotic gene expression .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of DPPEO on various cancer cell lines. The following table summarizes findings from key studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis | |

| HeLa (Cervical Cancer) | 15.0 | DNA strand breaks | |

| Jurkat (Leukemia) | 10.0 | Cell cycle arrest |

These results indicate that DPPEO exhibits significant cytotoxicity across different cancer types, with varying potency.

Case Studies

- In Vitro Studies : Research demonstrated that DPPEO complexes with ruthenium showed enhanced cytotoxicity compared to their non-complexed counterparts. The complexes were effective against multiple human cancer cell lines, indicating a potential role as an anticancer agent .

- In Vivo Studies : Animal models treated with DPPEO exhibited reduced tumor growth rates compared to control groups. The mechanism was linked to both direct cytotoxic effects on tumor cells and indirect effects through modulation of the immune response .

Safety and Toxicity

While DPPEO shows promise as an anticancer agent, its safety profile must be considered. In vitro studies indicated minimal toxicity to normal fibroblast cells at therapeutic concentrations, suggesting a degree of selectivity for cancer cells . However, further investigation into long-term effects and potential side effects in vivo is necessary.

Eigenschaften

IUPAC Name |

2-diphenylphosphorylethyl(diphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24OP2/c27-29(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20H,21-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAUAUKUBUBNSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24OP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.